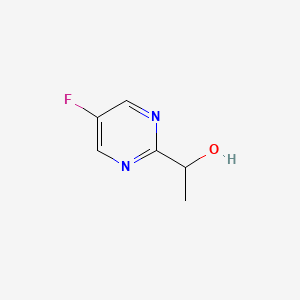

1-(5-Fluoropyrimidin-2-yl)ethanol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical and Medicinal Sciences

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a privileged position in science. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of the nucleic acids RNA and DNA. This central role in the chemistry of life has made the pyrimidine scaffold a focal point of extensive research.

In medicinal chemistry, pyrimidine derivatives are recognized for their vast range of biological activities, which include anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The structural versatility of the pyrimidine ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profiles of derivative compounds to target specific biological pathways or receptors. nih.gov This adaptability has led to the development of numerous clinically significant drugs based on this core structure.

Overview of 1-(5-Fluoropyrimidin-2-yl)ethanol within Fluoropyrimidine Chemistry

Within the broad family of fluoropyrimidines, this compound (CAS No. 905587-43-1) is a notable synthetic intermediate. chemsrc.combldpharm.com Its structure features a pyrimidine ring substituted with a fluorine atom at the 5-position and a 1-hydroxyethyl group at the 2-position. This compound is classified as a secondary alcohol and a heterocyclic building block. bldpharm.com

The primary role of this compound in chemical research is as a precursor for the synthesis of more complex molecules. It is typically synthesized from 5-fluoro-2-pyrimidinecarbonitrile. chemsrc.com The synthesis involves the addition of a methyl group to the nitrile carbon, often using an organometallic reagent like a methyl Grignard reagent, followed by hydrolysis to yield the corresponding ketone, 1-(5-fluoropyrimidin-2-yl)ethanone (B1392947). The ketone is then reduced to form this compound.

Conversely, this compound is frequently used to generate 1-(5-fluoropyrimidin-2-yl)ethanone through oxidation. chemsrc.com This ketone is a versatile intermediate, as the carbonyl group can participate in a wide array of subsequent chemical reactions to build more elaborate molecular architectures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 905587-43-1 chemsrc.comappchemical.com |

| Molecular Formula | C₆H₇FN₂O appchemical.com |

| Molecular Weight | 142.13 g/mol appchemical.com |

| Appearance | Solid |

| Storage | Sealed in dry, 2-8°C bldpharm.com |

| Classification | Heterocyclic Building Block, Alcohol bldpharm.com |

Scope and Research Significance of the Compound

The research significance of this compound is intrinsically linked to its utility as a building block in drug discovery. The 5-fluoropyrimidine (B1206419) motif it contains is a key pharmacophore in a number of biologically active compounds. Specifically, this structural unit is integral to the development of potent and selective antagonists for the P2X7 receptor. nih.govnih.gov

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory and neurological processes, making it a high-value target for therapeutic intervention in conditions such as neurodegenerative diseases and chronic pain. nih.govnih.gov Advanced P2X7 antagonists have been synthesized incorporating the 1-(5-fluoropyrimidin-2-yl) moiety. For instance, complex heterocyclic molecules developed as clinical candidates for treating mood disorders feature this specific chemical group, highlighting the importance of its precursors.

The synthesis of these advanced antagonists often proceeds via the intermediate 1-(5-fluoropyrimidin-2-yl)ethanone. The availability of this compound provides a direct and reliable route to this key ketone, thereby facilitating the exploration of structure-activity relationships and the development of new pharmaceutical agents. Its role as a foundational piece in the construction of these complex and therapeutically relevant molecules underscores its significance in the field of medicinal chemistry.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(5-fluoropyrimidin-2-yl)ethanone |

| 5-fluoro-2-pyrimidinecarbonitrile |

| Cytosine |

| Thymine |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBNANBJFUDNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735262 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-43-1 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Fluoropyrimidin 2 Yl Ethanol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for producing enantiomerically pure pharmaceuticals, utilizing enzymes to create shorter, more efficient, and sustainable synthetic routes. uni-graz.at These methods are particularly advantageous for generating chiral alcohols with high stereocontrol under mild reaction conditions. nih.gov

The primary biocatalytic route to chiral 1-(5-fluoropyrimidin-2-yl)ethanol involves the asymmetric reduction of its prochiral ketone precursor, 2-acetyl-5-fluoropyrimidine. This transformation is a key step where the stereocenter is established. Enzymes, particularly ketoreductases (KREDs), are highly effective for this purpose, offering excellent yields and enantiomeric excess (e.e.). nih.govmdpi.com The use of biocatalysts avoids the need for metal-based catalysts and reduces the environmental impact of the synthesis. nih.gov The enantioselective nature of these enzymatic reductions allows for the targeted synthesis of either the (R)- or (S)-enantiomer, depending on the specific enzyme and reaction conditions employed. nih.gov

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are NADPH-dependent enzymes that are exceptionally effective at catalyzing the reduction of prochiral ketones to their corresponding chiral alcohols. nih.govresearchgate.net These enzymes are widely used in the synthesis of active pharmaceutical ingredients due to their broad substrate acceptance and high enantioselectivity. researchgate.net

Advances in KRED technology have made them a viable and complementary alternative to in-vivo approaches, such as using genetically engineered yeast or E. coli. nih.gov The ex-vivo use of these enzymes allows for better control of reaction conditions and circumvents issues of substrate or product toxicity to the microorganism. nih.gov KREDs often require a cofactor, such as NAD(P)H, which can be costly. mdpi.com To address this, cofactor regeneration systems are typically employed. A common method involves using a secondary enzyme, like glucose dehydrogenase (GDH), which recycles the cofactor by oxidizing a cheap substrate like glucose. nih.govmdpi.com Another strategy uses a sacrificial alcohol, such as isopropanol (B130326), which serves as both the solvent and the hydride donor to regenerate the NAD(P)H cofactor. uva.nlnih.gov

Research has demonstrated the successful application of various KREDs for the reduction of ketone precursors to produce chiral alcohols with high yields and enantiomeric excess.

Table 1: Examples of KRED-Catalyzed Reduction of Ketones

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| KRED from Pichia methanolica SC 13825 | Keto-methyl ester 49 | (S)-hydroxy methyl ester 47 | 99% | 98% | mdpi.com |

| KRED from S. paucimobilis SC 16113 | Ketone Substrate | Alcohol 68 | >99% | 85% | mdpi.com |

| ADH from Lactobacillus brevis (ADH 002) | Acetophenone | (S)-1-Phenylethanol | >99% | 97-100% | nih.gov |

| ADH from Thermoanaerobicum sp. (ADH 005) | Acetophenone | (R)-1-Phenylethanol | >99% | 97-100% | nih.gov |

While not a direct route to this compound, the synthesis of the analogous chiral amine, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, using Ω-transaminases has important implications. An efficient synthesis of this amine has been developed using an Ω-transaminase biocatalyst in a two-phase system. uni-graz.at Chiral amines are valuable intermediates themselves and can potentially be converted to the corresponding chiral alcohols, although this is not the preferred route if direct reduction of the ketone is available. This biocatalytic approach to related chiral building blocks highlights the versatility of enzymatic methods in accessing a range of enantiopure pharmaceutical intermediates. researchgate.net

Classical Organic Synthesis Strategies

While biocatalytic methods are highly effective, classical organic synthesis remains a fundamental approach for preparing this compound and its precursors.

The synthesis of the key ketone precursor, 2-acetyl-5-fluoropyrimidine, can be achieved through powerful carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for this purpose. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. researchgate.net For instance, alternating phenylene-pyrimidine oligomers have been synthesized using successive Suzuki coupling reactions starting from 2-bromo-5-iodopyrimidine, demonstrating the utility of this method for constructing complex pyrimidine-containing structures. nih.gov The advantages of the Suzuki reaction include mild reaction conditions and high tolerance for various functional groups. researchgate.netresearchgate.net

Once the precursor ketone, 2-acetyl-5-fluoropyrimidine, is synthesized, the final step is its reduction to the target alcohol, this compound. In classical organic synthesis, this is typically achieved using various reducing agents. However, achieving high enantioselectivity without chiral catalysts can be challenging. Asymmetric reduction is crucial for producing a single enantiomer of the alcohol. While non-biocatalytic methods exist, such as using chiral metal catalysts or chiral reducing agents, they often involve transition metals and may not be as environmentally benign as enzymatic methods. nih.gov The choice between classical and biocatalytic reduction often depends on factors like scale, cost, and the desired level of enantiopurity. Both approaches ultimately rely on the reduction of the same carbonyl precursor to yield the final chiral alcohol product. uni-graz.atuva.nl

Multi-step Reaction Pathways for Complex Derivatization

The synthesis of complex derivatives of this compound often involves multi-step pathways that allow for the precise installation of various functional groups. These pathways are designed to build molecular complexity from simpler, commercially available precursors. A common strategy begins with a core heterocyclic structure, such as a substituted pyrimidine (B1678525), which is then elaborated through a series of chemical transformations.

For instance, a synthetic sequence might start with the construction of the 5-fluoropyrimidine (B1206419) ring system, followed by the introduction of an acetyl group at the 2-position to form the precursor ketone, 2-acetyl-5-fluoropyrimidine. This ketone is a key intermediate, which can then be converted to the racemic or chiral alcohol, this compound. Subsequent derivatization can occur at the hydroxyl group or on the pyrimidine ring itself.

Key derivatization strategies include:

Esterification or Etherification: The secondary alcohol functionality of this compound is a prime site for modification. Esterification with various carboxylic acids or etherification can introduce a wide range of substituents, altering the molecule's physical and chemical properties.

Nucleophilic Aromatic Substitution: The fluorine atom on the pyrimidine ring can be displaced by various nucleophiles, allowing for the introduction of new functionalities at the 5-position. This requires careful selection of reaction conditions to avoid unwanted side reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to form new carbon-carbon bonds at specific positions on the pyrimidine ring, assuming a suitable leaving group (like a halogen) is present.

These multi-step syntheses often require meticulous optimization of each step to ensure high yields and purity of the intermediates, making them suitable for the construction of diverse molecular architectures. mdpi.comnih.govresearchgate.net

Stereoselective Synthesis of this compound Enantiomers

The presence of a chiral center at the carbon bearing the hydroxyl group means that this compound exists as a pair of enantiomers, (R)- and (S)-. The production of enantiomerically pure forms of this alcohol is of significant interest and is typically achieved through stereoselective synthesis. rsc.orgnih.govcaltech.edu

Asymmetric Synthetic Routes

Asymmetric synthesis provides a direct route to enantiomerically enriched or pure compounds from prochiral starting materials. nih.govyoutube.com For this compound, the most prominent asymmetric route is the enzymatic reduction of the corresponding prochiral ketone, 2-acetyl-5-fluoropyrimidine. This chemoenzymatic approach leverages the high stereoselectivity of enzymes, particularly alcohol dehydrogenases (ADHs), to produce a single enantiomer of the alcohol. researchgate.netmdpi.comnih.govrsc.org

Alcohol dehydrogenases from various microorganisms are known to catalyze the reduction of ketones with high enantioselectivity. Notably, ADHs from Lactobacillus species are well-documented for their efficacy and stereopreference. nih.govgoogle.com

For the (R)-enantiomer: An (R)-specific alcohol dehydrogenase, such as the one from Lactobacillus kefir (LK-ADH), can be used. researchgate.netresearchgate.net This enzyme selectively delivers a hydride to one face of the carbonyl group, yielding (R)-1-(5-Fluoropyrimidin-2-yl)ethanol with high optical purity. google.comnih.gov

For the (S)-enantiomer: A complementary (S)-specific ADH, also found in Lactobacillus kefir, can be employed to produce (S)-1-(5-Fluoropyrimidin-2-yl)ethanol. nih.gov

These enzymatic reactions are typically performed in aqueous buffer systems, often with a co-solvent like isopropanol or DMSO to improve substrate solubility and to facilitate the regeneration of the required nicotinamide (B372718) cofactor (NADH or NADPH). google.comresearchgate.netnih.gov

Control of Enantiomeric Excess (e.e.)

The control of enantiomeric excess (e.e.) is a critical aspect of asymmetric synthesis, defining the optical purity of the product. In the chemoenzymatic synthesis of this compound, the e.e. is primarily dictated by the intrinsic stereoselectivity of the chosen enzyme.

Alcohol dehydrogenases from Lactobacillus kefir are renowned for their exceptional enantioselectivity, often yielding products with e.e. values approaching or exceeding 99%. nih.govresearchgate.netnih.gov The enzyme's active site creates a chiral environment that precisely orients the ketone substrate, allowing for hydride transfer from the cofactor to occur on a specific face of the carbonyl group. This high degree of facial discrimination results in the formation of one enantiomer almost exclusively.

Factors that can influence the enantiomeric excess include reaction temperature, pH, and the presence of co-solvents, although well-chosen enzymes often exhibit robustness under a range of conditions. nih.gov The table below summarizes the performance of Lactobacillus kefir ADH in the asymmetric reduction of analogous ketone substrates, demonstrating the high conversions and excellent enantiomeric excesses that can be achieved.

| Substrate | Enzyme | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | (S)-LK-ADH | (S)-1-Phenylethanol | >99 | 99.4 | nih.gov |

| 2-Acetylpyridine | (R)-LK-ADH | (R)-1-(2-Pyridyl)ethanol | >95 | >97 | google.com |

| 1-(Benzofuran-2-yl)ethanone | (R)-LK-ADH | (R)-1-(Benzofuran-2-yl)ethanol | 96 | >99 | researchgate.net |

| Ethyl 4-chloroacetoacetate | L. kefir (whole cell) | Ethyl (S)-4-chloro-3-hydroxybutanoate | High | High | researchgate.net |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic starting material into a single, enantiomerically pure product with a theoretical maximum yield of 100%, overcoming the 50% yield limit of standard kinetic resolution. princeton.eduwikipedia.orgnih.gov

For a racemic mixture of this compound, a DKR process would involve two key components:

A catalyst for the rapid, in-situ racemization of the two alcohol enantiomers.

An enzyme that enantioselectively catalyzes a reaction on one of the enantiomers.

A well-established chemoenzymatic DKR system combines a ruthenium-based catalyst for racemization with a lipase (B570770) for enantioselective acylation. organic-chemistry.orgprinceton.edu For example, Candida antarctica lipase B (CALB) is widely used for its ability to selectively acylate one enantiomer of a secondary alcohol. nih.govmdpi.comfrontiersin.orgsigmaaldrich.comnih.gov

The process for resolving racemic this compound would proceed as follows:

The racemic alcohol is treated with an acyl donor (e.g., an activated ester like isopropenyl acetate) in the presence of CALB and a ruthenium catalyst (such as a Shvo-type complex).

CALB selectively acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding ester.

Simultaneously, the ruthenium catalyst continuously racemizes the unreacted (S)-enantiomer back to the racemic mixture.

This continuous racemization ensures that the substrate for the enzymatic acylation is constantly replenished, allowing the reaction to proceed until, theoretically, all of the starting material is converted into the single enantiomer of the acylated product.

This approach effectively combines the high selectivity of biocatalysis with the efficiency of a chemical racemization catalyst to produce a single, desired enantiomer in high yield and excellent enantiomeric excess. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Analysis

A combination of sophisticated spectroscopic methods is indispensable for piecing together the molecular puzzle of 1-(5-Fluoropyrimidin-2-yl)ethanol. Each technique provides a unique set of data points that, when integrated, reveal the connectivity, chemical environment, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) of the ethanol (B145695) group would, in turn, be a quartet, coupled to the three methyl protons. The hydroxyl proton (OH) might appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The protons on the pyrimidine (B1678525) ring are expected in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituent and the ethanolic side chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct signals are anticipated for the methyl carbon, the methine carbon bearing the hydroxyl group, and the carbons of the pyrimidine ring. The carbon atoms directly bonded to the fluorine and nitrogen atoms will exhibit characteristic chemical shifts. The C-F coupling will be observable, with the carbon directly attached to fluorine showing a large one-bond coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. A single resonance is expected for the fluorine atom on the pyrimidine ring. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons or carbons (nJFH and nJFC) can provide valuable information for confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.5 (doublet) | ~25 |

| CH | ~4.9 (quartet) | ~70 |

| OH | Variable (broad singlet) | - |

| Pyrimidine-H | ~8.5-9.0 | - |

| Pyrimidine-C | - | ~140-160 (with C-F coupling) |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is also anticipated, typically in the 1000-1300 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (sp³) | 2850-3000 |

| C-H (aromatic) | 3000-3100 |

| C=N, C=C (pyrimidine) | 1400-1600 |

| C-F | 1000-1300 |

| C-O | 1050-1260 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₇FN₂O). The fragmentation pattern observed in the mass spectrum would also offer structural clues. Common fragmentation pathways could include the loss of a methyl group, a water molecule, or cleavage of the bond between the pyrimidine ring and the ethanol side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons and is expected to absorb UV radiation. The absorption spectrum would likely show characteristic bands corresponding to π → π* and n → π* transitions. The position and intensity of these absorption maxima can be influenced by the solvent and the substituents on the pyrimidine ring. The presence of the fluorine atom and the ethanol group can cause shifts in the absorption wavelengths compared to the parent pyrimidine molecule.

Crystallographic Analysis for Solid-State Characterization

Such an analysis would definitively establish the stereochemistry at the chiral center of the ethanol moiety. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which govern the packing of the molecules in the crystal lattice. The study of crystal structures of related fluoropyrimidine compounds suggests that such hydrogen bonding networks are common and play a crucial role in the solid-state architecture.

Reactivity Profiles and Mechanistic Investigations

Reaction Mechanisms in the Synthesis and Transformation of 1-(5-Fluoropyrimidin-2-yl)ethanol

The synthesis and subsequent reactions of this compound involve distinct mechanistic pathways centered on its fluoropyrimidine core and its secondary alcohol functionality.

The 5-fluoropyrimidine (B1206419) ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing properties of both the nitrogen atoms and the fluorine substituent. These features create electron-deficient carbon centers, prime for attack by nucleophiles.

The presence of a fluorine atom on the pyrimidine (B1678525) ring significantly activates it for SNAr reactions. Compared to other halogens, fluorine's high electronegativity makes the attached carbon more electrophilic. Consequently, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a principle that extends to the pyrimidine system. nih.gov In the context of this compound, while the fluorine is at the 5-position, the entire ring system is activated. However, direct substitution of the fluoride (B91410) at C-5 is less common than substitution at positions activated by the ring nitrogens (C-2, C-4, and C-6). More typically, a leaving group (like another halogen) at the C-2 or C-4 position would be the site of nucleophilic attack. ossila.com

Studies on related polyfluorinated heteroaromatics, such as pentafluoropyridine, demonstrate that reaction conditions play a crucial role in determining the site of substitution. Mildly basic conditions often favor attack at the C-4 position, whereas harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org This regioselectivity is governed by the relative stability of the Meisenheimer intermediate formed during the reaction.

| Reactant System | Nucleophile | Conditions | Observed Regioselectivity/Outcome | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | Hydroxybenzaldehydes | Mildly Basic | Exclusive substitution at the C-4 position. | rsc.org |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde (2 equiv.) | Harsh (Reflux) | Substitution at C-2 and C-4 positions. | rsc.org |

| 2-Halopyridine | NaOEt in EtOH | - | 2-Fluoropyridine reacts 320x faster than 2-chloropyridine. | nih.gov |

The secondary alcohol group on the ethanol (B145695) side chain exhibits reactivity typical of such functionalities, primarily involving the oxygen atom and the adjacent carbon-hydrogen bond.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-acetyl-5-fluoropyrimidine, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Esterification and Etherification: The hydroxyl group can act as a nucleophile, reacting with acyl chlorides or anhydrides to form esters, or with alkyl halides under basic conditions to form ethers.

Conversion to a Leaving Group: A crucial reaction for further functionalization is the conversion of the hydroxyl group into a better leaving group. Reacting this compound with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) would yield the corresponding tosylate. libretexts.org This transformation is key because it allows the site to undergo SN2 reactions with a variety of nucleophiles, leading to the substitution of the entire side chain or inversion of stereochemistry if the carbon is chiral. libretexts.org

Dehydration: Under acidic conditions, the alcohol can be protonated, followed by the elimination of a water molecule to form a carbocation. A subsequent deprotonation would yield 2-vinyl-5-fluoropyrimidine. This E1-type reaction is common for secondary and tertiary alcohols. libretexts.org Milder, base-catalyzed dehydration can also be achieved using reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.org

| Reaction Type | Reagent(s) | Product Type | Mechanism | Reference |

|---|---|---|---|---|

| Conversion to Alkyl Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Alkyl Tosylate | Nucleophilic attack by alcohol on sulfur; C-O bond remains intact. | libretexts.org |

| Acid-Catalyzed Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Alkene | E1 elimination via a carbocation intermediate. | libretexts.org |

| Mild Dehydration | Phosphorus oxychloride (POCl₃), Pyridine | Alkene | E2 elimination. | libretexts.org |

Stability and Degradation Pathways in Various Reaction Conditions

The stability of this compound is influenced by its environment. Like other fluoropyrimidine compounds, it is susceptible to metabolic degradation pathways if used in biological contexts. The primary enzyme responsible for the catabolism of fluoropyrimidines such as 5-fluorouracil (B62378) is dihydropyrimidine (B8664642) dehydrogenase (DPD), which catalyzes the first and rate-limiting step in their breakdown. nih.govamegroups.org It is plausible that this compound or its metabolites could be substrates for this enzymatic pathway, leading to inactive degradation products. researchgate.netmdpi.com

Chemically, degradation can occur under harsh conditions. Strong acidic or basic conditions could promote side reactions. For instance, compounds with a fluorine atom can sometimes undergo elimination of hydrogen fluoride (HF), particularly if there is an acidic proton on an adjacent carbon. acs.org While the C-F bond itself is very strong, the electronic environment can facilitate such pathways. acs.orgnih.gov Furthermore, CYP-mediated hydroxylation is another potential metabolic degradation route that can lead to defluorination. acs.org

Influence of Fluorine Substitution on Compound Reactivity and Selectivity

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect modifies the electron density distribution across the pyrimidine ring, decreasing its aromaticity and making the ring carbons more electrophilic. researchgate.netacs.org This electronic perturbation is a key reason for the enhanced rate of nucleophilic substitution on fluorinated heterocycles compared to their non-fluorinated or other halogenated counterparts. nih.govnih.gov

The influence of fluorine extends to regioselectivity. Computational studies on 2-fluoroaziridine, another strained heterocycle, show a vast preference for nucleophilic attack at the position furthest from the fluorine atom, a result rationalized by the stabilization of the transition state. nih.gov In the case of this compound, the fluorine at C-5 strongly influences the electrophilicity of the entire ring, but particularly enhances the reactivity at the C-2, C-4, and C-6 positions towards nucleophiles. This activation is critical for synthetic transformations involving the pyrimidine core. The strength of the C-F bond itself means that the fluorine atom is often retained unless it is at a position that makes it a good leaving group in an SNAr reaction (e.g., C-2 or C-4). nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(5-Fluoropyrimidin-2-yl)ethanol, DFT could be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. Such calculations could predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. While specific DFT studies on this compound are not readily found, research on similar heterocyclic compounds, such as pyridylpyrazoles, has utilized DFT to calculate properties like HOMO-LUMO energy gaps and binding energies. nih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) analysis, often performed in conjunction with DFT, provides insights into the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps in assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com For this compound, MO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations could reveal its conformational landscape, identifying the most stable arrangements of its atoms in different environments, such as in a solvent or interacting with a biological target. This information is critical for understanding how the molecule might behave in a physiological system and how its shape influences its activity.

In Silico Prediction of Reactivity and Selectivity

In silico methods are increasingly used to predict the reactivity and selectivity of chemical reactions, offering a cost-effective and time-efficient alternative to traditional experimental approaches. aip.org For this compound, these computational tools could predict how it might react with other chemical species and which sites on the molecule are most likely to be involved in a reaction. This can be particularly useful in planning synthetic routes or understanding potential metabolic pathways.

Structure-Based Computational Approaches for Ligand-Target Interactions of Derivatives

While there is a lack of specific studies on this compound itself, the broader class of pyrimidine (B1678525) derivatives has been the subject of extensive computational investigation in the context of drug discovery. Structure-based computational methods, such as molecular docking, are widely used to predict how a ligand (a small molecule) might bind to a protein target. unair.ac.idnih.gov

These approaches are instrumental in designing and screening new molecules with potential therapeutic activity. For derivatives of this compound, these computational techniques could be applied to:

Identify potential biological targets.

Predict the binding affinity and mode of interaction with these targets.

Guide the optimization of the molecular structure to enhance binding and biological activity.

For example, studies on other pyrimidine derivatives have used molecular docking to predict their binding energies and interactions with enzymes like dihydrofolate reductase (DHFR), a known antibacterial target. unair.ac.idaip.org Similar approaches could theoretically be applied to derivatives of this compound to explore their potential as therapeutic agents.

Derivatization Strategies and Analogue Synthesis

Functionalization of the Hydroxyl Group

The secondary alcohol moiety is a primary site for derivatization, enabling the synthesis of esters and ethers. This functionalization is not only crucial for altering the molecule's physical properties, such as lipophilicity and solubility, but also forms the basis for designing bioreversible prodrugs.

The hydroxyl group of 1-(5-Fluoropyrimidin-2-yl)ethanol can readily undergo esterification with a variety of carboxylic acids. This classic transformation can be achieved under various conditions, such as the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. google.com Alternative methods utilize coupling agents to facilitate the reaction under milder conditions. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a range of alkyl or aryl substituents. organic-chemistry.org These reactions are pivotal for creating analogues with modified steric and electronic profiles. For instance, acid-catalyzed etherification of alcohols with other alcohols, such as ethanol (B145695), is a well-established method for producing ethers. rsc.org

| Reaction Type | Reagent | Potential Product | Purpose of Modification |

|---|---|---|---|

| Esterification | Acetic Anhydride | 1-(5-Fluoropyrimidin-2-yl)ethyl acetate | Increase lipophilicity, potential prodrug |

| Esterification | Decanoic acid | 1-(5-Fluoropyrimidin-2-yl)ethyl decanoate | Significantly increase lipophilicity for formulation in oil-based depots |

| Etherification | Methyl Iodide (with base) | 2-(1-Methoxyethyl)-5-fluoropyrimidine | Block hydroxyl group, alter hydrogen bonding capacity |

| Etherification | Benzyl Bromide (with base) | 2-(1-(Benzyloxy)ethyl)-5-fluoropyrimidine | Introduce bulky aromatic group, modify binding interactions |

Prodrug design is a key strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active agent. nih.govmdpi.com The hydroxyl group of this compound is an ideal handle for creating prodrugs that can release the active parent molecule in vivo through enzymatic or chemical cleavage.

Ester prodrugs are a common and effective approach. For instance, esterification with fatty acyl chains, such as decanoate, can increase a drug's solubility in oil-based vehicles, making it suitable for long-acting injectable formulations. nih.gov Conversely, to enhance aqueous solubility for oral or intravenous administration, the hydroxyl group can be converted into a phosphate ester. mdpi.com These phosphate prodrugs are often highly water-soluble and can be cleaved in vivo by phosphatases to release the active alcohol. mdpi.comscience.gov Other potential prodrug linkages include carbonates and carbamates, which offer different cleavage kinetics and can be tailored to specific delivery needs. mdpi.com

Modifications of the Pyrimidine (B1678525) Ring

The 5-fluoropyrimidine (B1206419) ring is the core scaffold of the molecule and presents opportunities for significant structural diversification. Modifications can include the introduction of new substituents or the fusion of additional heterocyclic rings to alter the shape, size, and electronic properties of the compound.

The pyrimidine ring can be functionalized by introducing a variety of substituents. nih.gov Although the 5-fluoro substituent is a key feature, other positions on the ring (C-4 and C-6) are susceptible to modification, typically through nucleophilic aromatic substitution reactions if appropriate leaving groups are present on the starting material. mdpi.commdpi.com For example, pyrimidines bearing chloro substituents are common intermediates for introducing amine, alkoxy, or thioether groups. mdpi.commdpi.com Furthermore, advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be used to form new carbon-carbon or carbon-nitrogen bonds at various positions, dramatically expanding the accessible chemical space. researchgate.net

To create more complex and rigid analogues, the pyrimidine ring can serve as a foundation for the construction of fused polycyclic systems. This strategy, known as ring annulation, involves building a new ring onto the existing scaffold. mdpi.com For instance, reactions that form a new ring by connecting the C-4 and C-5 positions could lead to thienopyrimidines, pyrrolopyrimidines, or other fused bicyclic heterocycles. rsc.org Such modifications can significantly alter the molecule's three-dimensional shape, which may lead to novel interactions with biological targets. Cascade annulation reactions, where multiple rings are formed in a sequence, represent an efficient method for generating structural diversity from a common starting material. mdpi.com

Development of Libraries of this compound Derivatives

The synthesis of a chemical library—a large collection of structurally related compounds—is a cornerstone of modern drug discovery. vapourtec.com this compound is an excellent scaffold for library synthesis due to its multiple points for diversification. Using a combinatorial approach, the core scaffold can be reacted with large sets of diverse building blocks to rapidly generate a multitude of unique analogues.

For example, a library can be constructed by reacting the hydroxyl group with a collection of 100 different carboxylic acids, while simultaneously exploring modifications on the pyrimidine ring with 100 different amines. This "split-and-pool" or parallel synthesis approach can yield a library containing thousands of distinct compounds. rsc.org Modern techniques like flow chemistry can be used to automate and accelerate the synthesis of these libraries. nih.gov The resulting collection of molecules can then be subjected to high-throughput screening to identify compounds with desired biological activity.

| Scaffold | Diversification Point 1 (R¹) | Building Block Set 1 (Esterification) | Diversification Point 2 (R²) | Building Block Set 2 (Pyrimidine Substitution) |

|---|---|---|---|---|

| This compound Core | Hydroxyl Group | - Set of 50 Aliphatic Carboxylic Acids | C-4 Position (assuming a leaving group) | - Set of 50 Primary Amines |

| - Set of 30 Aromatic Carboxylic Acids | - Set of 30 Secondary Amines | |||

| - Set of 20 Heterocyclic Carboxylic Acids | - Set of 20 Anilines | |||

| Total Potential Compounds in Library | 100 (R¹) x 100 (R²) = 10,000 |

Structure-Activity Relationship (SAR) Studies via Derivatization

Due to the absence of specific research on this compound, a detailed SAR analysis with accompanying data tables cannot be provided at this time.

For context, a related positional isomer, pyrimidin-4-yl-ethanol, has been investigated as a scaffold for ROS1 kinase inhibitors. In those studies, researchers synthesized a series of derivatives by modifying the pyrimidine ring and the ethanol side chain. The biological activity of these compounds was then assessed to establish an SAR. This type of study would typically involve:

Modification of the pyrimidine ring: Introducing various substituents at different positions of the pyrimidine ring to probe for favorable interactions with the biological target.

Modification of the ethanol side chain: Altering the length of the alkyl chain, introducing stereochemistry at the chiral center, or replacing the hydroxyl group with other functional groups to understand their impact on activity.

Systematic evaluation: Testing each derivative in a relevant biological assay to quantify its activity (e.g., IC50 or EC50 values).

Future Directions

The lack of specific SAR data for this compound highlights an opportunity for future research. A systematic derivatization and biological screening campaign focused on this scaffold could uncover novel bioactive molecules with potential therapeutic applications. Such studies would be crucial for understanding how structural modifications influence the compound's interaction with biological targets and for guiding the design of more potent and selective analogues.

Applications in Medicinal Chemistry and Drug Discovery Focus on Scaffold Utility

1-(5-Fluoropyrimidin-2-yl)ethanol as a Building Block in Active Pharmaceutical Ingredient (API) Synthesis

This compound has emerged as a significant building block in the synthesis of modern APIs. Its utility is exemplified in the creation of targeted therapies, such as the potent and selective Janus kinase (JAK) inhibitor, AZD1480. nih.gov The molecular structure of AZD1480, identified as 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, directly incorporates the this compound moiety. nih.gov The synthesis of such complex molecules relies on the availability of key intermediates like this compound, which provides a pre-formed, functionalized fragment that can be readily integrated into the final drug structure. The presence of the fluoropyrimidine group and the reactive hydroxyl group on the ethanol (B145695) side chain allows for versatile chemical modifications and coupling reactions, streamlining the synthetic pathway to the target API. The commercial availability of this compound as a research chemical further facilitates its use in drug discovery and development pipelines. doronscientific.com

Role as a Chiral Scaffold in Asymmetric Drug Synthesis

The chirality of this compound is a key feature that is exploited in asymmetric drug synthesis. The presence of a stereocenter at the carbon atom bearing the hydroxyl group allows for the creation of stereospecific drugs, which is of paramount importance as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov The specific use of the (1S)-enantiomer of this compound in the structure of the JAK2 inhibitor AZD1480 underscores its role as a chiral scaffold. nih.gov The synthesis of enantiomerically pure drugs is a major focus in modern pharmaceutical development, and the use of chiral building blocks like (S)-1-(5-fluoropyrimidin-2-yl)ethanol is a highly effective strategy to achieve this. This approach avoids the need for challenging and often inefficient chiral separations of racemic mixtures later in the synthetic sequence. The defined stereochemistry of the building block helps to establish the three-dimensional architecture of the final drug molecule, which is critical for its selective interaction with the biological target.

Integration into Kinase Inhibitor Development (e.g., JAK2 Inhibitors)

The this compound scaffold has proven to be particularly valuable in the development of kinase inhibitors, a major class of targeted cancer therapies. The Janus kinases (JAKs) are a family of enzymes that play a critical role in signaling pathways that control cell growth and proliferation. nih.gov Dysregulation of the JAK/STAT pathway is implicated in various hematological malignancies, making JAKs attractive therapeutic targets. nih.gov

Table 1: Examples of JAK Inhibitors

| Inhibitor | Target(s) | Key Structural Features |

| AZD1480 | JAK2 | Contains the (1S)-1-(5-fluoropyrimidin-2-yl)ethyl moiety. nih.gov |

| Ruxolitinib | JAK1, JAK2 | A pyrrolo[2,3-d]pyrimidine core. nih.gov |

| Tofacitinib | JAK1, JAK2, JAK3 | A pyrrolo[2,3-d]pyrimidine core with a piperidine (B6355638) side chain. nih.gov |

Contribution to Fluoropyrimidine-Based Therapeutic Agents

Fluoropyrimidines have a long-standing history in cancer therapy, with 5-fluorouracil (B62378) (5-FU) being a cornerstone of chemotherapy for decades. nih.govnih.gov These agents act as antimetabolites, interfering with the synthesis of pyrimidine (B1678525) nucleotides and thereby inhibiting DNA and RNA synthesis. nih.gov The development of novel fluoropyrimidine-based therapeutic agents aims to improve upon the efficacy and safety profile of older drugs.

The incorporation of the this compound scaffold into modern therapeutic agents like AZD1480 represents an evolution in the use of fluoropyrimidines. nih.gov Unlike traditional fluoropyrimidines that have a broad cytotoxic effect, these newer agents are designed as targeted therapies. The fluoropyrimidine moiety in AZD1480 is not a prodrug of 5-FU but rather a key pharmacophore that mediates the specific inhibition of JAK2. nih.gov This targeted approach, enabled by the specific chemical architecture of the molecule, including the this compound building block, allows for greater precision in its biological action and potentially a more favorable therapeutic window compared to non-targeted antimetabolites.

Design of Novel Bioactive Compounds Incorporating the this compound Moiety

The structural features of this compound make it an attractive starting point for the design of novel bioactive compounds beyond kinase inhibitors. Medicinal chemists can systematically modify the core structure to explore new biological targets and therapeutic applications. mdpi.comnih.govresearchgate.netnih.gov For instance, the hydroxyl group of the ethanol side chain can be derivatized to introduce a wide variety of functional groups, allowing for the exploration of different interactions with target proteins. The pyrimidine ring can also be further substituted to fine-tune the electronic properties and steric bulk of the molecule.

The principles of rational drug design can be applied to create libraries of compounds based on the this compound scaffold. By combining this scaffold with other pharmacophoric fragments, it is possible to generate novel chemical entities with unique biological activity profiles. This approach of scaffold-based drug discovery is a powerful strategy for identifying new lead compounds for a wide range of diseases.

Ligand Design and Target Interaction Studies of Derivatives

The chiral ethanol side chain allows for stereospecific interactions with a hydrophobic pocket in the enzyme's active site. The orientation of the hydroxyl group can be critical for forming a hydrogen bond with a specific amino acid residue, thereby anchoring the ligand in a particular conformation. Computational modeling and biophysical techniques such as X-ray crystallography and isothermal titration calorimetry (ITC) can be used to study these interactions in detail. nih.gov Such studies provide valuable insights that guide the further optimization of the ligand, leading to the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. Chemical Reactivity

- Oxidation : Use mild oxidizing agents (e.g., Dess-Martin periodinane) to selectively convert the hydroxyl group to a ketone without degrading the fluoropyrimidine ring.

- Substitution : Activate the pyrimidine ring with electron-withdrawing groups (e.g., nitro) to enhance reactivity. Monitor reaction progress in real-time via inline FTIR to halt at the desired intermediate .

How can researchers resolve discrepancies in bioactivity data across different assays?

Data Contradiction Analysis

Contradictions often arise from assay-specific conditions (e.g., pH, ionic strength) or compound stability. Steps include:

- Purity verification : Confirm compound integrity via HPLC and mass spectrometry.

- Assay standardization : Replicate experiments under identical conditions.

- Mechanistic studies : Use knockout cell lines or enzyme inhibitors to isolate target-specific effects .

How can this compound be applied in developing fluorescent probes or enzyme inhibitors?

Advanced Applications

The fluoropyrimidine moiety serves as a bioisostere for natural nucleotides, enabling its use in:

- Probes : Conjugate with fluorophores (e.g., dansyl chloride) via the hydroxyl group for real-time tracking of DNA repair enzymes.

- Inhibitors : Modify the ethanol side chain to mimic cofactor structures (e.g., NAD+ analogs) for competitive inhibition studies. SAR-driven derivatization (e.g., introducing sulfonamide groups) enhances selectivity for kinases or polymerases .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 112–115°C | |

| logP (Lipophilicity) | HPLC (C18 column) | 1.8 ± 0.2 | |

| Binding Affinity (KD) | SPR | 15.3 ± 2.1 µM | |

| Cytotoxicity (IC₅₀) | MTT assay (HeLa) | 48.7 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.